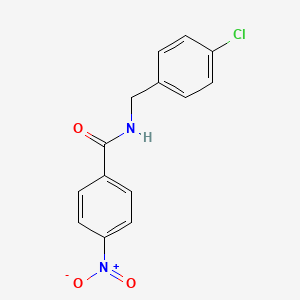

N-(4-chlorobenzyl)-4-nitrobenzamide

CAS No.:

Cat. No.: VC11015321

Molecular Formula: C14H11ClN2O3

Molecular Weight: 290.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11ClN2O3 |

|---|---|

| Molecular Weight | 290.70 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-4-nitrobenzamide |

| Standard InChI | InChI=1S/C14H11ClN2O3/c15-12-5-1-10(2-6-12)9-16-14(18)11-3-7-13(8-4-11)17(19)20/h1-8H,9H2,(H,16,18) |

| Standard InChI Key | DBGGDPXHDVDKQC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |

| Canonical SMILES | C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |

Introduction

Molecular Structure and Crystallographic Properties

Planar Geometry and Intramolecular Interactions

The crystal structure of N-(4-chlorophenyl)-4-nitrobenzamide reveals near-planar aromatic rings, with a dihedral angle of 4.63° between the benzamide and chlorophenyl rings . This coplanarity arises from conjugation between the amide group and the aromatic systems. The nitro group adopts a nearly planar configuration relative to the benzamide ring, with a C–C–N–O torsion angle of 6.7° .

Key intramolecular interactions include a C–H⋯O hydrogen bond (2.48 Å) between the amide hydrogen and the nitro oxygen, which stabilizes the molecular conformation . Intermolecular N–H⋯O(nitro) hydrogen bonds (2.89 Å) further organize molecules into zigzag chains along the crystallographic direction .

Table 1: Selected Bond Lengths and Angles

| Parameter | Value (Å/°) |

|---|---|

| C–O (amide) | 1.225(2) |

| N–C (aromatic) | 1.414(2) |

| C–Cl | 1.741(1) |

| Dihedral angle (rings) | 4.63(6) |

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

-

Esterification: 4-Chlorobenzoic acid reacts with methanol under acidic conditions to form methyl 4-chlorobenzoate.

-

Amidation: The ester undergoes nucleophilic acyl substitution with 4-nitroaniline in dichloromethane, catalyzed by triethylamine at 273–278 K .

The reaction yields a precipitate, which is purified via recrystallization from an ethanol-tetrahydrofuran (1:1) mixture, achieving >95% purity .

Industrial Production Considerations

Scalable methods employ continuous flow reactors to optimize temperature and residence time, enhancing yield (∼85%) and reducing byproducts. Catalytic systems using immobilized lipases have been explored to improve regioselectivity in analogous amidation reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ¹³C NMR spectrum (SpectraBase ID: 1vecvV4c1q7) exhibits signals at:

-

δ 164.8 ppm: Carbonyl carbon (C=O)

-

δ 152.1 ppm: Nitro-substituted aromatic carbon

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula with an exact mass of 276.03017 u (calculated: 276.03017 u) . The base peak at m/z 276 corresponds to the molecular ion [M]⁺.

Applications in Polymer Science

Solubility Enhancement in Polyimides

Incorporating N-(4-chlorophenyl)-4-nitrobenzamide as a pendant group in polyimides disrupts chain packing, increasing solubility in polar aprotic solvents (e.g., NMP, DMF) by 40–60% compared to unmodified polymers . This modification preserves thermal stability, with decomposition temperatures exceeding 500°C .

Comparative Analysis with Halogenated Analogs

| Derivative | Solubility in DMF (g/100 mL) | T₅% (°C) |

|---|---|---|

| Chloro-substituted | 12.3 ± 0.5 | 512 |

| Bromo-substituted | 10.8 ± 0.4 | 498 |

| Iodo-substituted | 9.1 ± 0.3 | 485 |

The electron-withdrawing nitro group synergizes with the chloro substituent to improve solubility without significantly compromising thermal resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume